tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate
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Overview
Description
tert-Butyl 6-oxa-3-azaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate are not widely documented, the general principles of organic synthesis and photochemistry are likely employed. These methods ensure the scalability and reproducibility of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Scientific Research Applications
tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and can be incorporated into bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological molecules, influencing their activity and function . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
- tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate
- 3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]
Uniqueness
The uniqueness of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
FBGODVSBKYSLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C13CCC3)O2 |
Origin of Product |
United States |
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